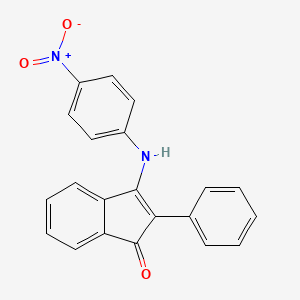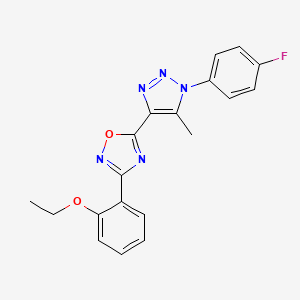
3-(2-ethoxyphenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-ethoxyphenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole" is a multifaceted molecule that incorporates several structural motifs known for their pharmacological significance. The 1,2,4-oxadiazole and 1,3,4-oxadiazole cores are prevalent in various derivatives that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties . The presence of a fluorophenyl group is also noteworthy, as it can enhance the biological activity and molecular properties of the compound .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves multistep reactions, starting from key precursors such as nitrobenzoic acid and methyl salicylate. The process may include the reduction of nitro groups to amides, which can be improved through catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst, yielding high product percentages . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies and optimizations could be applied.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized using various spectroscopic methods, including NMR, IR, and mass spectrometry. Single crystal X-ray diffraction studies can confirm the crystal structure, providing insights into the lattice parameters and the overall geometry of the molecule . These techniques are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions, which are crucial for their biological activity. For instance, the presence of electron-withdrawing groups such as fluorine can enhance the electron affinity of the aromatic oxadiazole, affecting its reactivity . The chemical behavior of these compounds under different conditions, such as changes in pH or the presence of metal cations, can also be significant for their application as probes or in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, including their solubility, stability, and electronic properties, are influenced by their molecular structure. The introduction of specific functional groups can modulate these properties, enhancing the molecule's suitability for pharmaceutical applications. For example, the electron affinity and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tailored by the introduction of specific substituents . Additionally, the compound's fluorescence properties can be affected by its acidity and the presence of functional groups capable of hydrogen bonding .
Aplicaciones Científicas De Investigación
- The compound 3-(2-ethoxyphenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is synthesized through various chemical reactions, including the reaction of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides with corresponding 5-substituted 1H-tetrazoles and N′-hydroxybenzimidamides, leading to the formation of different 1,2,4-oxadiazoles derivatives (Obushak et al., 2008).
Crystallographic Studies :2. The crystal structure of derivatives of this compound, specifically 3,6-bis[1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole, has been determined through X-ray crystallography, revealing intricate structural details (Dong & Wang, 2005).
Biochemical Interactions and Applications
Antimicrobial Properties :3. Certain derivatives of 1,2,4-oxadiazole, like those incorporating the 1H-1,2,3-triazole moiety, have demonstrated antimicrobial activities, indicating potential applications in fighting bacterial and fungal infections (Bektaş et al., 2007).
Antifungal and Apoptotic Effects :4. Some derivatives, specifically triazole-oxadiazole compounds, have shown potent antifungal and apoptotic effects against various Candida species, highlighting their potential in antifungal therapies (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Catalytic Applications :5. Derivatives of this compound have been utilized as ligands in the preparation of palladium(II) complexes, which act as high-turnover-number catalysts for C-C cross-coupling reactions, demonstrating the compound's utility in chemical synthesis and industrial applications (Bumagin et al., 2018).
Propiedades
IUPAC Name |
3-(2-ethoxyphenyl)-5-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-3-26-16-7-5-4-6-15(16)18-21-19(27-23-18)17-12(2)25(24-22-17)14-10-8-13(20)9-11-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVQMNXGGSSLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2501493.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2501495.png)
![1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2501496.png)
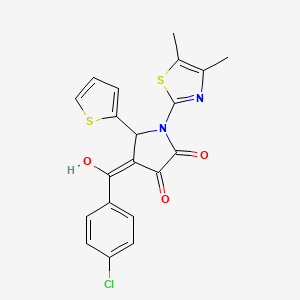
![N-{[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)
![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)
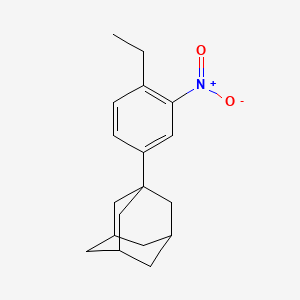

![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)
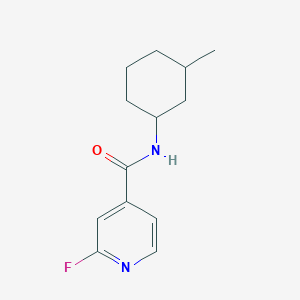
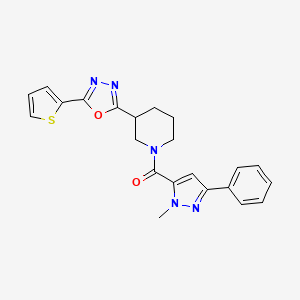
![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)

